Cas no 2228566-80-9 (1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol)

1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol 化学的及び物理的性質
名前と識別子
-
- 1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol
- 2228566-80-9
- EN300-1964316
-
- インチ: 1S/C7H8F3NO3/c1-13-6-3-4(14-11-6)2-5(12)7(8,9)10/h3,5,12H,2H2,1H3
- InChIKey: IDUQIAYIMUHANL-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1=CC(=NO1)OC)O)(F)F
計算された属性
- せいみつぶんしりょう: 211.04562760g/mol
- どういたいしつりょう: 211.04562760g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 55.5Ų
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1964316-2.5g |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol |
2228566-80-9 | 2.5g |
$2520.0 | 2023-09-17 | ||
Enamine | EN300-1964316-1.0g |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol |
2228566-80-9 | 1g |
$1286.0 | 2023-05-23 | ||
Enamine | EN300-1964316-0.05g |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol |
2228566-80-9 | 0.05g |
$1080.0 | 2023-09-17 | ||
Enamine | EN300-1964316-5.0g |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol |
2228566-80-9 | 5g |
$3728.0 | 2023-05-23 | ||
Enamine | EN300-1964316-10.0g |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol |
2228566-80-9 | 10g |
$5528.0 | 2023-05-23 | ||
Enamine | EN300-1964316-0.1g |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol |
2228566-80-9 | 0.1g |
$1131.0 | 2023-09-17 | ||
Enamine | EN300-1964316-5g |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol |
2228566-80-9 | 5g |
$3728.0 | 2023-09-17 | ||
Enamine | EN300-1964316-1g |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol |
2228566-80-9 | 1g |
$1286.0 | 2023-09-17 | ||
Enamine | EN300-1964316-0.5g |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol |
2228566-80-9 | 0.5g |
$1234.0 | 2023-09-17 | ||
Enamine | EN300-1964316-0.25g |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol |
2228566-80-9 | 0.25g |
$1183.0 | 2023-09-17 |
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol 関連文献
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9. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-olに関する追加情報
Research Brief on 1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol (CAS: 2228566-80-9): Recent Advances and Applications
The compound 1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol (CAS: 2228566-80-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery.
Recent studies have highlighted the compound's utility as a versatile building block in medicinal chemistry. Its trifluoromethyl and oxazole moieties contribute to enhanced metabolic stability and bioavailability, making it a promising candidate for the development of novel small-molecule therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a key intermediate in the synthesis of kinase inhibitors targeting inflammatory pathways.
Structural-activity relationship (SAR) analyses have revealed that the 3-methoxy group on the oxazole ring plays a critical role in modulating the compound's interactions with biological targets. Computational docking studies suggest that this moiety enhances binding affinity to protein targets by forming hydrogen bonds with key amino acid residues. These insights have informed the design of next-generation derivatives with improved selectivity profiles.
In preclinical evaluations, derivatives of 2228566-80-9 have shown potent activity against a range of disease-relevant targets. Notably, a series of analogs exhibited nanomolar inhibition of phosphodiesterase enzymes, suggesting potential applications in central nervous system disorders. The compound's favorable physicochemical properties, including logP values between 1.5-2.5 and polar surface areas of 60-80 Ų, indicate good blood-brain barrier permeability.
Recent synthetic methodology developments have significantly improved access to this scaffold. A 2024 report in Organic Letters described a novel one-pot synthesis strategy that achieves 75% yield with excellent enantioselectivity (>98% ee). This advancement addresses previous challenges in large-scale production and has accelerated structure-activity optimization efforts in multiple drug discovery programs.
The compound's safety profile has been evaluated in preliminary toxicology studies. Acute toxicity testing in rodent models showed no significant adverse effects at therapeutic doses, with an LD50 > 500 mg/kg. These findings support further development of this chemical scaffold for pharmaceutical applications.
Looking forward, researchers are exploring the incorporation of 2228566-80-9 into PROTAC (proteolysis targeting chimera) designs and other targeted protein degradation platforms. Its ability to serve as a linker element while maintaining favorable drug-like properties makes it particularly valuable for these emerging therapeutic modalities. Several biotech companies have included derivatives of this compound in their preclinical pipelines for oncology and neurodegenerative diseases.
In conclusion, 1,1,1-trifluoro-3-(3-methoxy-1,2-oxazol-5-yl)propan-2-ol represents a promising scaffold with diverse applications in medicinal chemistry. Continued research into its structure-activity relationships and therapeutic potential is expected to yield important advances in drug discovery. The compound's unique combination of synthetic accessibility, favorable physicochemical properties, and biological activity positions it as a valuable tool for pharmaceutical innovation.
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